![molecular formula C22H21FN2O4 B2695999 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide CAS No. 946333-64-8](/img/structure/B2695999.png)
2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C22H21FN2O4 and its molecular weight is 396.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of aldose reductase (ALR2), which is a key enzyme involved in diabetic complications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H18F2N2O4 with a molecular weight of 400.382 g/mol. Its structure includes a hydroxymethyl group, a fluorobenzyl ether, and an acetamide moiety, which contribute to its biological properties.
Aldose Reductase Inhibition : The primary mechanism through which this compound exerts its biological effects is by inhibiting the enzyme aldose reductase (ALR2). ALR2 plays a critical role in the polyol pathway, converting glucose to sorbitol, which can lead to osmotic and oxidative stress in diabetic tissues. Inhibition of ALR2 is thus a strategic target for mitigating diabetic complications.
Table 1: Inhibitory Activity Against ALR2
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
This compound | TBD | TBD |
Epalrestat (control) | 17.37 | - |
Note: TBD indicates that specific values were not available in the reviewed literature.
Biological Assays and Findings
In vitro studies have demonstrated that derivatives similar to the compound exhibit significant inhibitory activity against ALR2. For instance, hydroxypyridinone derivatives have shown IC50 values ranging from 0.789 μM to 17.11 μM, indicating strong potential for therapeutic use in diabetes management .
Antioxidant Activity
Research indicates that compounds with similar structures also possess antioxidant properties. For example, they have been shown to scavenge free radicals effectively, as evidenced by DPPH radical scavenging assays where certain derivatives exhibited inhibition rates significantly higher than standard antioxidants like Trolox .
Table 2: Antioxidant Activity Comparison
Compound | DPPH Inhibition (%) at 1 μM |
---|---|
7l (similar derivative) | 41.48% |
Trolox | 11.89% |
Case Studies
A notable study investigated the effects of hydroxypyridinone derivatives on diabetic rats, highlighting their ability to reduce blood glucose levels and mitigate oxidative stress markers. The study reported that these compounds not only inhibited ALR2 but also reduced malondialdehyde (MDA) levels, a marker of lipid peroxidation.
属性
IUPAC Name |
2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4/c1-24(17-8-3-2-4-9-17)22(28)13-25-12-21(20(27)11-18(25)14-26)29-15-16-7-5-6-10-19(16)23/h2-12,26H,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQVARQTGFRWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。